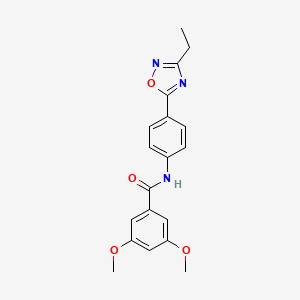
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide, also known as ELB-139, is a small molecule drug candidate that has been studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide involves the inhibition of various enzymes and signaling pathways that are involved in disease progression. In cancer, this compound inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival, leading to the induction of apoptosis in cancer cells. In Alzheimer's disease, this compound inhibits the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine, leading to an increase in acetylcholine levels and improved cognitive function. In Parkinson's disease, this compound inhibits the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine, leading to an increase in dopamine levels and improved motor function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, this compound has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's disease research, this compound has been shown to improve cognitive function, reduce oxidative stress and neuroinflammation, and prevent the formation of amyloid-beta plaques. In Parkinson's disease research, this compound has been shown to improve motor function, protect dopaminergic neurons from oxidative stress and neuroinflammation, and increase dopamine levels in the brain.
実験室実験の利点と制限
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide has several advantages for lab experiments, including its small molecular weight, high purity, and stability under various experimental conditions. However, this compound also has some limitations, such as its low solubility in water and limited availability for large-scale experiments.
将来の方向性
There are several future directions for the study of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide, including the optimization of its synthesis method, the development of more potent and selective analogs, and the evaluation of its therapeutic potential in other diseases. In cancer research, future studies could focus on the combination of this compound with other chemotherapy and immunotherapy agents, as well as the evaluation of its potential as a radiosensitizer. In Alzheimer's disease research, future studies could focus on the evaluation of this compound in animal models of the disease, as well as the development of more specific AChE inhibitors. In Parkinson's disease research, future studies could focus on the evaluation of this compound in animal models of the disease, as well as the development of more specific MAO-B inhibitors.
合成法
The synthesis of N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide involves several steps, including the reaction of 3,5-dimethoxybenzoic acid with 4-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline in the presence of a coupling reagent, followed by the addition of a reducing agent to obtain the final product. The purity and yield of the synthesized compound can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3,5-dimethoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. In Alzheimer's disease research, this compound has been studied for its potential neuroprotective effects and ability to prevent the formation of amyloid-beta plaques, which are characteristic of the disease. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons, which are affected in the disease, from oxidative stress and neuroinflammation.
特性
IUPAC Name |
N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-4-17-21-19(26-22-17)12-5-7-14(8-6-12)20-18(23)13-9-15(24-2)11-16(10-13)25-3/h5-11H,4H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDOWQVXGOBXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




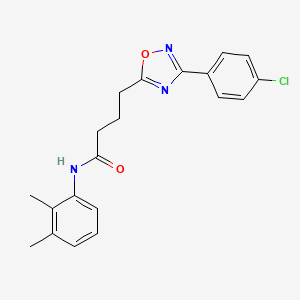
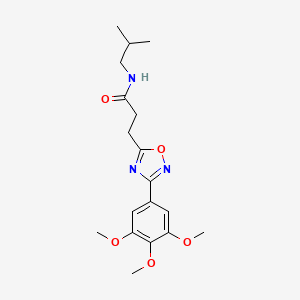


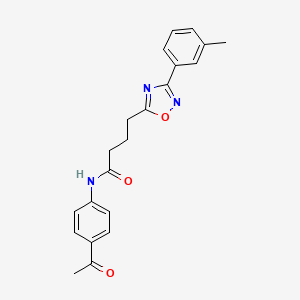
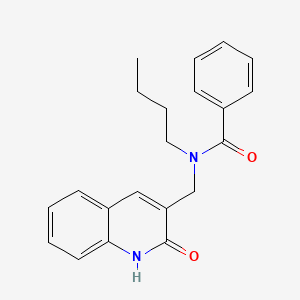

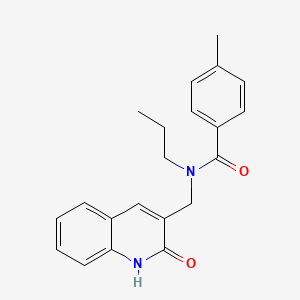
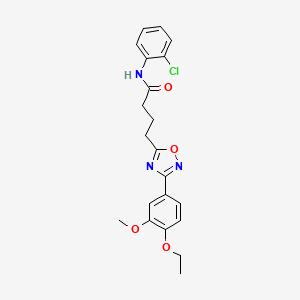

![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)